3-Bromo-5,6,7,8-tetrahydroquinolin-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydroquinolin-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h4-5,9,12H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUACVTJISTUWRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of the Tetrahydroquinoline Scaffold in Contemporary Chemical Research
The tetrahydroquinoline framework is a prominent heterocyclic scaffold that has garnered substantial attention in medicinal chemistry and materials science. acs.org As a "privileged scaffold," its structural motif is frequently found in a wide array of natural products and pharmacologically active synthetic compounds. tandfonline.com The versatility of the tetrahydroquinoline core allows it to interact with a diverse range of biological targets, leading to a broad spectrum of physiological effects.
Naturally occurring and synthetic compounds containing this scaffold have demonstrated significant biological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, antifungal, and antimalarial properties. nih.govingentaconnect.comeurekaselect.com The development of new drugs and diagnostic agents often involves the tetrahydroquinoline structure. eurekaselect.com Its derivatives have been investigated for their potential to act through various mechanisms, such as inducing apoptosis, inhibiting cell proliferation, and modulating cellular signaling pathways. ingentaconnect.comeurekaselect.comresearchgate.net The synthetic accessibility of the tetrahydroquinoline core, combined with the ease of introducing various substituents, makes it an ideal platform for developing novel therapeutic agents and for use in the creation of pesticides, antioxidants, and dyes. tandfonline.comrsc.org
Historical Context of Substituted Tetrahydroquinolines in Organic Synthesis Research
The synthesis of quinolines and their reduced derivatives, such as tetrahydroquinolines, has a rich history in organic chemistry. Early methods laid the groundwork for more sophisticated and efficient synthetic routes developed over the decades. The exploration of this class of compounds has been driven by their presence in alkaloids and their potential as pharmaceuticals.
Historically, the synthesis of the quinoline (B57606) ring system, a precursor to tetrahydroquinolines, was a major focus. Subsequently, methods for the reduction of the quinoline nucleus were developed to access the tetrahydroquinoline scaffold. Over time, a variety of synthetic strategies have been established to construct the core structure and introduce substituents with high levels of control. These methods include:
Hydrogenation of Quinolines: A straightforward method involving the reduction of the corresponding quinoline derivatives. organic-chemistry.org
Povarov Reaction: A powerful three-component imino Diels-Alder reaction between an aniline (B41778), an aldehyde, and an alkene to form substituted tetrahydroquinolines. researchgate.netthieme-connect.com
Cascade Reactions: Multi-step reactions in a single pot that efficiently build the complex tetrahydroquinoline skeleton from simpler starting materials. rsc.org
Cyclization Reactions: Intramolecular reactions that form the heterocyclic ring, often starting from suitably substituted anilines. researchgate.net
These and other methodologies have been continuously refined to improve yields, stereoselectivity, and functional group tolerance, reflecting the enduring importance of this scaffold in organic synthesis. acs.orgchemrxiv.org
Rationale for Focused Academic Investigation of 3 Bromo 5,6,7,8 Tetrahydroquinolin 5 Ol
The specific compound, 3-Bromo-5,6,7,8-tetrahydroquinolin-5-ol, is a subject of academic interest due to the unique combination of its structural features, which makes it a valuable intermediate in synthetic and medicinal chemistry. The rationale for its investigation can be broken down into several key aspects:
Synthetic Utility: The molecule serves as a versatile building block. The bromine atom at the 3-position is a reactive handle that can be readily modified through various cross-coupling reactions (like Suzuki or Buchwald-Hartwig amination) or nucleophilic substitution, allowing for the introduction of diverse functional groups. This facilitates the synthesis of more complex molecules and libraries of compounds for screening.
Functional Group Combination: The presence of both a hydroxyl group (-OH) and a bromo substituent (-Br) on the tetrahydroquinoline core offers distinct chemical reactivity. The hydroxyl group can be oxidized to a ketone or participate in ether or ester formation. This dual functionality allows for sequential and site-selective modifications.
Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, understanding how specific structural modifications affect biological activity is crucial. This compound is an excellent candidate for SAR studies. The bromine atom can act as a heavy atom for X-ray crystallography studies, and its replacement with other groups can probe the steric and electronic requirements of a biological target. The position of the bromine and hydroxyl groups provides a specific substitution pattern to explore.
Physicochemical Properties: The introduction of a bromine atom increases the lipophilicity of the molecule, which can influence its pharmacokinetic properties, such as membrane permeability and metabolic stability. The hydroxyl group, conversely, can participate in hydrogen bonding and increase hydrophilicity. The balance between these properties is critical for the development of potential drug candidates.
Overview of Research Methodologies Applied to Tetrahydroquinoline Derivatives
Retrosynthetic Analysis of 3-Bromo-5,6,7,8-tetrahydroquinolin-5-ol
A retrosynthetic analysis of this compound suggests several viable disconnection pathways. The primary disconnections involve the carbon-bromine bond and the bonds forming the tetrahydroquinoline core. A logical approach would be to disconnect the C-Br bond, leading to the precursor 5,6,7,8-tetrahydroquinolin-5-ol (B66875). This precursor could then be synthesized from 5,6,7,8-tetrahydroquinolin-5-one through a reduction reaction. The ketone intermediate itself can be derived from simpler starting materials through cyclization reactions.
Alternatively, the tetrahydroquinoline ring can be disconnected. One common strategy for the synthesis of the tetrahydroquinoline scaffold is the catalytic hydrogenation of the corresponding quinoline (B57606) derivative. Therefore, 3-bromo-quinolin-5-ol could be a potential precursor, which upon reduction of the pyridine (B92270) ring would yield the target molecule. Another approach involves the construction of the heterocyclic ring from acyclic precursors, for instance, through an intramolecular cyclization of a suitably functionalized aniline (B41778) derivative.
Established Synthetic Routes to this compound
Established routes for the synthesis of this compound and its analogues often involve multi-step sequences that allow for the controlled introduction of the required functional groups.
Multi-Step Synthesis from Precursors
A common multi-step synthesis begins with the construction of the tetrahydroquinoline core. This can be achieved through the catalytic hydrogenation of a quinoline precursor. For instance, quinoline can be hydrogenated using a palladium on carbon catalyst to yield 5,6,7,8-tetrahydroquinoline. Subsequent functionalization at the 5-position to introduce the hydroxyl group can be challenging and may require a multi-step approach involving oxidation or substitution reactions on appropriately functionalized intermediates.
Once the 5,6,7,8-tetrahydroquinolin-5-ol precursor is obtained, regioselective bromination at the 3-position is a key step. The use of N-bromosuccinimide (NBS) is a common method for such brominations. Careful control of reaction conditions, such as maintaining sub-zero temperatures, is crucial to minimize the formation of di-brominated byproducts. An alternative to direct bromination involves an acid-promoted rearrangement of arylmethyl azides with 1-bromoalkynes, which can yield the brominated tetrahydroquinoline core with high regioselectivity.
Another synthetic strategy involves starting with a ketone intermediate, 5,6,7,8-tetrahydroquinolin-5-one. This ketone can be reduced to the corresponding alcohol, 5,6,7,8-tetrahydroquinolin-5-ol, using a mild reducing agent like Synhydride, which preserves other functional groups such as a pre-existing bromine substituent.
For analogous brominated tetrahydroquinolines, such as 3-methyl-8-bromo-5,6,7,8-tetrahydroquinoline, the synthesis can be achieved by treating the corresponding hydroxy-tetrahydroquinoline with a brominating agent like phosphorus tribromide. prepchem.com
One-Pot Reaction Strategies for Tetrahydroquinolines
Another one-pot approach involves microwave-assisted synthesis. For example, a library of 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile derivatives has been generated in a one-pot, three-step microwave-assisted method from 1,3-cyclohexanediones, dimethylformamide dimethylacetal, and various cyanoacetamides. nih.gov This highlights the potential of one-pot methodologies for the rapid synthesis of diverse tetrahydroquinoline derivatives.
Novel Synthetic Approaches for this compound
Recent advancements in organic synthesis have led to the development of novel catalytic and asymmetric methods for the preparation of tetrahydroquinolines.
Catalytic Methods in Tetrahydroquinoline Synthesis
Catalytic methods are at the forefront of modern synthetic chemistry, offering efficient and selective routes to complex molecules. The synthesis of the tetrahydroquinoline core can be achieved through catalytic hydrogenation of quinolines. researchgate.net Various catalysts, including palladium on carbon, are effective for this transformation.
The borrowing hydrogen methodology, as mentioned earlier, is a prime example of a catalytic one-pot reaction for tetrahydroquinoline synthesis. nih.govacs.org This method is promoted by a manganese(I) PN3 pincer complex and offers a straightforward and selective route to 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and simple secondary alcohols. nih.govacs.org
Rhodium-catalyzed conjugate addition reactions have also been exploited in the convergent synthesis of tetrahydroquinolines. whiterose.ac.uk This approach involves the reaction of 2-aminophenyl boronic acids with enones, followed by cyclization to yield the tetrahydroquinoline scaffold. whiterose.ac.uk
Asymmetric Synthesis Strategies for Chiral Analogues of this compound
The development of asymmetric synthetic strategies is crucial for accessing enantiomerically pure chiral compounds, which are of significant interest in medicinal chemistry. For tetrahydroquinoline derivatives, asymmetric synthesis can be achieved through various catalytic methods.
Asymmetric transfer hydrogenation of quinolines and dihydroquinolines is a well-established method for producing chiral tetrahydroquinolines. mdpi.com This can be achieved using transition metal catalysts with chiral ligands or through organocatalytic reductions. whiterose.ac.ukmdpi.com For instance, chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been used as ligands in metal catalysts for the asymmetric transfer hydrogenation of cyclic imines. nih.gov
A key step in accessing chiral precursors is the dynamic kinetic resolution of racemic starting materials. For example, (±)-5,6,7,8-tetrahydroquinolin-8-ol can be resolved using lipase (B570770) from Candida antarctica to yield the enantiomerically pure (S)-alcohol and (R)-acetate. nih.gov
Rhodium-catalyzed asymmetric conjugate addition reactions also provide a convergent route to chiral substituted tetrahydroquinolines. whiterose.ac.uk Furthermore, rhodium-catalyzed biaxially atroposelective click chemistry has been developed for the synthesis of axially chiral triazoles, which can incorporate the 1,2,3,4-tetrahydroquinolin-6-ol (B134114) scaffold with high diastereo- and enantioselectivity. acs.org
Below is a table summarizing some of the reagents and conditions used in the synthesis of brominated tetrahydroquinolines and their precursors.
| Precursor/Starting Material | Reagent(s) | Product | Reaction Conditions | Yield | Reference |
| Tetrahydroquinolin-5-ol | N-Bromosuccinimide (NBS) | Brominated tetrahydroquinolin-5-ol | Sub-zero temperatures (-10°C to 0°C) | - | |
| 5,6,7,8-Tetrahydroquinolin-5-one | Synhydride | 5,6,7,8-Tetrahydroquinolin-5-ol | - | - | |
| 3-Methyl-8-hydroxy-5,6,7,8-tetrahydroquinoline | Phosphorus tribromide, Chloroform | 3-Methyl-8-bromo-5,6,7,8-tetrahydroquinoline | Ice-cooled, then room temperature overnight | - | prepchem.com |
| Quinoline | Palladium on carbon, Hydrogen | 5,6,7,8-Tetrahydroquinoline | 60°C to 70°C, 8 to 12 atm H₂ | - | |
| (±)-5,6,7,8-Tetrahydroquinolin-8-ol | Vinyl acetate, Lipase from Candida antarctica | (S)-5,6,7,8-Tetrahydroquinolin-8-ol and (R)-8-Acetoxy-5,6,7,8-tetrahydroquinoline | 60°C, 30 h | 88% (S)-alcohol, 86% (R)-acetate | nih.gov |
Flow Chemistry Applications in Synthesis
Continuous flow chemistry offers numerous advantages over traditional batch processing for the synthesis of complex molecules like this compound. The use of microreactors or mesoreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially when handling hazardous reagents or intermediates.
Key advantages of a potential flow synthesis for this compound could include:
Enhanced Safety: Minimization of the volume of hazardous reagents at any given time.
Improved Heat and Mass Transfer: Leading to more consistent product quality.
Rapid Optimization: Automated systems can quickly screen a wide range of reaction conditions.
Scalability: Seamless transition from laboratory-scale synthesis to larger-scale production.
Optimization of Reaction Conditions and Yields for this compound
The synthesis of this compound would likely involve a multi-step process, starting from a suitable quinoline or tetrahydroquinoline precursor. Each step would require careful optimization of reaction conditions to maximize the yield and purity of the desired product. Key reactions would include the reduction of the quinoline ring, bromination, and introduction of the hydroxyl group.
For a hypothetical synthesis starting from 5-hydroxyquinoline, the initial step would be the reduction of the pyridine ring to form 5,6,7,8-tetrahydroquinolin-5-ol. This is often achieved through catalytic hydrogenation. The subsequent bromination at the 3-position would need to be highly regioselective to avoid the formation of unwanted isomers.
Table 1: Hypothetical Optimization of Bromination of 5,6,7,8-tetrahydroquinolin-5-ol
| Entry | Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 3-Bromo Isomer (%) |
| 1 | Br₂ | CH₂Cl₂ | 0 | 2 | 45 |
| 2 | Br₂ | CH₃COOH | 25 | 4 | 60 |
| 3 | NBS | CCl₄ | 77 (reflux) | 3 | 75 |
| 4 | NBS | CH₃CN | 25 | 6 | 82 |
| 5 | NBS with catalyst | CH₃CN | 25 | 4 | 90 |
This table is illustrative and based on general principles of aromatic bromination. NBS (N-Bromosuccinimide) is often a milder and more selective brominating agent compared to molecular bromine.
Following bromination, if starting from a ketone precursor like 3-bromo-5,6,7,8-tetrahydroquinolin-5-one, a selective reduction of the carbonyl group would be necessary. The choice of reducing agent would be critical to avoid reduction of the bromine substituent or the aromatic ring.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact and enhance sustainability.
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. For the synthesis of this compound, selecting greener solvents is essential. Traditional solvents like chlorinated hydrocarbons (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., DMF, DMAc) are effective but pose significant environmental and health risks.
Greener alternatives include:
Water: Ideal for certain reactions, though the solubility of organic substrates can be a limitation.
Ethanol and other bio-based alcohols: Less toxic and derived from renewable resources.
Supercritical fluids (e.g., scCO₂): Offer excellent solvating properties and are easily removed, though they require specialized equipment.
Ionic liquids: Can be designed to have low toxicity and are recyclable, but their cost and viscosity can be drawbacks.
Solvent reduction strategies, such as performing reactions under solvent-free conditions or in highly concentrated solutions, are also key to minimizing waste.
Table 2: Solvent Selection Guide for Key Synthetic Steps
| Reaction Step | Traditional Solvent | Greener Alternative(s) | Rationale for Greener Choice |
| Catalytic Hydrogenation | Methanol, Dichloromethane | Ethanol, Water (if substrate is soluble) | Lower toxicity, renewable source. |
| Bromination | Carbon tetrachloride, Chloroform | Acetonitrile (B52724), Ethyl acetate | Less hazardous, lower environmental persistence. |
| Reduction of Ketone | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, less prone to peroxide formation. |
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov Syntheses with high atom economy are inherently greener as they generate less waste.
For the synthesis of this compound, reactions that proceed via addition or rearrangement are preferable to those involving protecting groups or stoichiometric reagents that are not incorporated into the final product. For example, a catalytic hydrogenation for the reduction of the quinoline ring has 100% atom economy. In contrast, a Wolff-Kishner or Clemmensen reduction of a ketone would have a lower atom economy due to the use of stoichiometric reagents.
A "borrowing hydrogen" methodology represents an excellent example of an atom-economical synthesis of tetrahydroquinolines. nih.govacs.org This process involves the catalytic transfer of hydrogen from an alcohol to an intermediate, with water being the only byproduct. nih.govacs.org
The use of catalysts is a cornerstone of green chemistry, as they can increase reaction rates, improve selectivity, and reduce energy consumption, often under milder reaction conditions. For the synthesis of this compound, several catalytic approaches can be envisioned.
Heterogeneous Catalysts: Using solid-supported catalysts (e.g., palladium on carbon for hydrogenation) simplifies catalyst recovery and reuse, reducing waste and cost.
Biocatalysis: Enzymes can offer unparalleled selectivity and operate under mild, aqueous conditions. For instance, a lipase could be used for the stereoselective acylation or deacylation of a racemic mixture of the target compound.
Earth-Abundant Metal Catalysts: Replacing precious metal catalysts (e.g., palladium, rhodium) with catalysts based on more abundant and less toxic metals like iron, copper, or manganese is a key goal of sustainable chemistry. nih.govacs.org Manganese-based catalysts, for example, have shown great promise in the synthesis of tetrahydroquinolines through borrowing hydrogen methodology. nih.govacs.org
By integrating these principles of flow chemistry, reaction optimization, and green chemistry, the synthesis of this compound and its analogues can be achieved in a more efficient, safer, and environmentally responsible manner.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
1D NMR (¹H, ¹³C) Methodologies for this compound
One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in the molecule.
¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each chemically non-equivalent proton. The aromatic region would likely display signals for the two protons on the pyridine ring. The position of the bromine atom at C3 would influence the chemical shift of the adjacent protons at C2 and C4. The aliphatic portion of the molecule, the tetrahydro- part of the ring, would show complex multiplets for the methylene (B1212753) protons at C6, C7, and C8, and a distinct signal for the methine proton at C5, which is attached to the hydroxyl group. The hydroxyl proton itself would appear as a singlet or a broad signal, and its chemical shift would be dependent on solvent and concentration.
¹³C NMR: A carbon NMR spectrum would reveal nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts would differentiate between the aromatic carbons of the pyridine ring and the aliphatic carbons of the saturated ring. The carbon atom bonded to the bromine (C3) would be expected in a specific region, as would the carbon bearing the hydroxyl group (C5).
Predicted ¹H and ¹³C NMR Data Summary (Illustrative) This table is illustrative and based on general principles, not experimental data.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | ~8.5 (singlet) | ~150 |
| C4 | ~7.8 (singlet) | ~135 |
| C5 | ~4.8 (multiplet) | ~68 |
| C6 | ~2.0 (multiplet) | ~30 |
| C7 | ~1.9 (multiplet) | ~20 |
| C8 | ~2.8 (multiplet) | ~35 |
| C4a | - | ~125 |
| C8a | - | ~145 |
| C3 | - | ~115 |
2D NMR (COSY, HSQC, HMBC, NOESY) Techniques for Conformational Analysis
Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D NMR and for determining the molecule's connectivity and stereochemistry.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling correlations. It would be crucial for tracing the connectivity within the saturated ring, showing correlations between the protons on C5, C6, C7, and C8.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal (e.g., assigning the proton at ~4.8 ppm to the carbon at ~68 ppm, confirming it as the C5-H).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is critical for piecing together the entire molecular structure, for example, by showing a correlation from the proton at C4 to the carbons at C5 and C8a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be instrumental in determining the relative stereochemistry and preferred conformation of the tetrahydroquinoline ring, for instance, by showing the spatial relationship between the proton at C5 and the protons at C4 and C6.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the precise mass of the molecular ion of this compound. This allows for the unambiguous determination of its elemental formula (C₉H₁₀BrNO). A key feature would be the isotopic pattern of the molecular ion. Due to the presence of one bromine atom, HRMS would show two peaks of nearly equal intensity (the M+ and M+2 peaks), corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
Expected HRMS Data
Formula: C₉H₁₀⁷⁹BrNO; Calculated Mass: 227.0000
Formula: C₉H₁₀⁸¹BrNO; Calculated Mass: 228.9979
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
In an MS/MS experiment, the molecular ion (m/z 228/230) would be isolated and then fragmented. The resulting fragment ions provide powerful confirmation of the structure.
Predicted Fragmentation Pathways:
Loss of a bromine radical (•Br), resulting in an ion at m/z 149.
Loss of a water molecule (H₂O) from the alcohol, leading to an ion at m/z 210/212.
Cleavage within the saturated ring, a process known as retro-Diels-Alder reaction if applicable, or other ring-opening fragmentations.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands confirming the key functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic parts would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C and C=N stretching vibrations would be seen in the 1500-1650 cm⁻¹ region. The C-O stretching of the secondary alcohol would likely appear in the 1050-1150 cm⁻¹ range. The C-Br stretch would be expected at lower frequencies, typically in the 500-650 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong Raman signals. The symmetric nature of certain vibrations can make them more active in Raman than in IR, aiding in a complete vibrational analysis.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5,6,7,8-tetrahydroquinolin-5-one |
X-ray Crystallography for Solid-State Structural Determination of this compound and its Co-crystals
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, this technique can provide unequivocal proof of its molecular structure, including precise bond lengths, bond angles, and the conformation of the tetrahydroquinoline ring system.
The process involves growing a single, high-quality crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be deduced. While a specific crystal structure for this compound is not publicly available, analysis of related hexahydroquinoline derivatives demonstrates the level of detail that can be obtained. nih.gov For instance, in similar structures, the saturated cyclohexene (B86901) ring typically adopts a sofa or envelope conformation. nih.gov
The data obtained from a single-crystal X-ray diffraction experiment is extensive, as illustrated in the hypothetical data table below, which is representative of the type of information generated for a small organic molecule.
| Parameter | Example Value | Description |
|---|---|---|
| Chemical Formula | C₉H₁₀BrNO | The elemental composition of the molecule. |
| Formula Weight | 228.09 g/mol | The mass of one mole of the compound. |
| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |
| Space Group | P2₁/c | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 12.1 Å, β = 95.5° | The dimensions of the smallest repeating unit of the crystal lattice. |
| Z | 4 | The number of molecules in the unit cell. |
| R-factor | ~0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Co-crystals: Furthermore, X-ray crystallography is essential for characterizing co-crystals of this compound. Co-crystals are multi-component solids where the compound and a co-former are held together by non-covalent interactions, such as hydrogen bonds. The hydroxyl group and the nitrogen atom of the quinoline ring are prime sites for hydrogen bonding, making co-crystallization a viable strategy to modify the compound's physical properties. X-ray diffraction would reveal the precise nature of these intermolecular interactions, confirming the formation of a co-crystal and detailing the supramolecular assembly.
Chiroptical Spectroscopy (CD, OR) for Enantiomeric Purity Assessment of Chiral Analogues
The presence of a stereocenter at the C-5 position, which bears the hydroxyl group, means that this compound is a chiral molecule and can exist as a pair of enantiomers, (R) and (S). Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotation (OR), are powerful non-destructive methods for distinguishing between enantiomers and determining the enantiomeric purity of a sample.
Optical Rotation (OR): A pure sample of a single enantiomer will rotate the plane of polarized light by a specific amount, a property known as optical activity. The magnitude and direction of this rotation are measured using a polarimeter to determine the specific rotation [α]. The two enantiomers will rotate light by equal amounts but in opposite directions. A racemic mixture (a 50:50 mix of both enantiomers) will have a net rotation of zero. The enantiomeric excess (% ee), a measure of the purity of a chiral sample, can be calculated from the observed specific rotation.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides more structural information than optical rotation alone. Each enantiomer produces a CD spectrum that is a mirror image of the other. The characteristic peaks and troughs in the spectrum, known as Cotton effects, are highly sensitive to the molecule's three-dimensional structure. By comparing the CD spectrum of a sample to that of a pure enantiomer standard, one can quantify the enantiomeric excess. nih.gov This technique is particularly valuable for real-time monitoring of asymmetric reactions. nih.gov
| Technique | Parameter Measured | Information Obtained | Example Application |
|---|---|---|---|
| Optical Rotation (OR) | Specific Rotation [α] | Direction (+/-) and magnitude of rotation. | Calculating enantiomeric excess (% ee) using the formula: % ee = ([α]observed / [α]pure) x 100. |
| Circular Dichroism (CD) | Differential Molar Absorptivity (Δε) | Provides a "fingerprint" spectrum for each enantiomer. | Determination of absolute configuration (by comparison to theoretical calculations) and quantification of enantiomeric composition. |
Advanced Chromatographic Methods for Purity and Isomer Separation (HPLC, GC-MS)
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from isomers, reaction byproducts, and its own enantiomers.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity analysis. A typical method for a compound like this compound would involve reversed-phase chromatography. In this setup, the compound is passed through a column with a nonpolar stationary phase (e.g., C18) using a polar mobile phase (e.g., a gradient of water and acetonitrile). A UV detector is used to monitor the eluent, as the quinoline ring is a strong chromophore. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
For the separation of the (R) and (S) enantiomers, Chiral HPLC is required. learnaboutpharma.comphenomenex.com This method uses a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing them to travel through the column at different rates and thus be separated. researchgate.net Polysaccharide-based CSPs are commonly used for this purpose. phenomenex.com The development of such a method is crucial for isolating pure enantiomers for further study. nih.govresearchgate.net
| Parameter | Purity Analysis (Reversed-Phase) | Enantiomer Separation (Chiral) |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Chiralpak AD-H, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile/Water with 0.1% Formic Acid | Isocratic n-Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Column Temp. | 25 °C | 20 °C |
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for identifying and quantifying volatile impurities. Due to the presence of a polar hydroxyl group, this compound may require derivatization (e.g., silylation) to increase its volatility and prevent peak tailing during GC analysis.
After separation on the GC column, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum shows a parent molecular ion peak corresponding to the mass of the compound (m/z ≈ 227/229 for the bromine isotopes) and a characteristic fragmentation pattern that serves as a molecular fingerprint, allowing for definitive identification of the main compound and any impurities.
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule from first principles. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, orbital energies, and reactivity.
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT studies on substituted quinoline derivatives are widely used to explore their electronic structure and reactivity. nih.govnih.govrsc.org For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G* or higher, would be employed to optimize the molecule's three-dimensional geometry to its lowest energy state.
From this optimized structure, a wealth of electronic properties can be determined. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov
Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack, and positive potential around the hydrogen atoms of the hydroxyl and amine groups. Other calculated parameters, such as the dipole moment, electrophilicity index, electronegativity, and chemical hardness/softness, provide a comprehensive picture of the molecule's reactivity profile. nih.govrsc.org
Table 1: Representative DFT-Calculated Properties for a Tetrahydroquinoline Derivative Note: This data is illustrative and based on typical values found for similar substituted quinolines.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Relates to electron-donating ability |
| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity |
| Dipole Moment | 2.5 Debye | Measures molecular polarity |
| Electronegativity (χ) | 4.0 eV | Tendency to attract electrons |
| Chemical Hardness (η) | 2.2 eV | Resistance to change in electron distribution |
Ab initio—Latin for "from the beginning"—methods are another class of QM calculations that solve the Schrödinger equation without using empirical parameters. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can offer higher accuracy than DFT for certain properties, albeit at a greater computational expense.
For this compound, ab initio calculations could be used to obtain highly accurate geometric parameters and binding energies, especially for studying non-covalent interactions like hydrogen and halogen bonds. mdpi.com For instance, the interaction energy of the molecule with a solvent molecule or a biological target could be precisely calculated. These methods are crucial for benchmarking results from less computationally demanding methods like DFT and for investigating systems where electron correlation effects are particularly strong. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
While QM methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of molecular motion and conformational flexibility. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities evolve over time.
For this compound, the saturated portion of the tetrahydroquinoline ring is not planar and can adopt various conformations (e.g., chair, boat, twist-boat). MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. mdpi.comresearchgate.net Such simulations are typically run for nanoseconds or longer, providing insights into the dynamic behavior of the molecule in different environments, such as in an aqueous solution. Analysis of the MD trajectory can reveal stable intramolecular hydrogen bonds and the dynamics of the hydroxyl group. When studying the interaction of the molecule with a biological macromolecule, MD simulations can assess the stability of the protein-ligand complex over time. nih.govtandfonline.com
Molecular Docking Studies for Understanding Binding Interactions with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting how a small molecule might interact with a biological target.
In a hypothetical docking study, this compound would be docked into the active site of a selected protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to estimate the binding affinity for each pose.
Studies on similar tetrahydroquinoline derivatives show that the core structure can form key interactions with protein active sites. preprints.orgnih.govscispace.com For this compound, the hydroxyl group and the nitrogen atom in the quinoline ring could act as hydrogen bond donors and acceptors, respectively. The aromatic ring can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The bromine atom can form halogen bonds or other hydrophobic interactions, potentially enhancing binding affinity. The results of a docking study would provide a plausible binding mode and an estimated binding energy, offering a structural hypothesis for the molecule's interaction with a specific biological target.
Table 2: Illustrative Molecular Docking Results for a Tetrahydroquinoline Analog Note: This data is hypothetical, representing typical output from a docking study.
| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |
| Kinase X | -8.5 | Lys72, Asp184 | Hydrogen Bond |
| Phe185 | π-π Stacking | ||
| Leu130, Val80 | Hydrophobic Interaction | ||
| Protease Y | -7.9 | Ser195, Gly193 | Hydrogen Bond |
| Trp215 | Hydrophobic Interaction |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies
QSAR and QSPR are computational modeling techniques that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govresearchgate.net These models are developed by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods—such as multiple linear regression, partial least squares, or machine learning algorithms—to create a predictive equation. unesp.brmdpi.com
To develop a QSAR model for a class of compounds including this compound, one would first need a dataset of structurally similar molecules with measured biological activity. A wide range of molecular descriptors would then be calculated, falling into categories such as:
Electronic: Dipole moment, HOMO/LUMO energies, partial charges.
Steric: Molecular volume, surface area, specific shape indices.
Hydrophobic: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).
Topological: Descriptors based on the 2D graph of the molecule.
The resulting QSAR model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov
Prediction of Reaction Mechanisms and Pathways Involving this compound
Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed.
For this compound, theoretical methods could be used to investigate various potential reactions. For example, the mechanism of further electrophilic aromatic substitution on the quinoline ring could be explored. mdpi.comrsc.org Calculations could predict whether substitution is more likely to occur on the pyridine or the benzene (B151609) ring and at which position, based on the calculated activation energies for each pathway. Similarly, reactions involving the hydroxyl group, such as oxidation or esterification, could be modeled. Proposed mechanisms for the synthesis of functionalized tetrahydroquinolines, such as the Povarov reaction, have been computationally investigated to understand stereoselectivity and reaction intermediates. beilstein-journals.orgbeilstein-journals.orgnih.gov These theoretical predictions can provide valuable guidance for experimental chemists seeking to perform chemical transformations on the molecule.
Mechanistic Investigations of 3 Bromo 5,6,7,8 Tetrahydroquinolin 5 Ol in Biological and Chemical Systems Excluding Clinical Human Data
In Vitro Biochemical Assays for Enzyme Inhibition and Receptor Binding
No specific in vitro biochemical assays for enzyme inhibition or receptor binding have been reported for 3-Bromo-5,6,7,8-tetrahydroquinolin-5-ol. Research on other tetrahydroquinoline compounds suggests potential inhibitory activity against enzymes such as cytochrome P450s. nih.gov For instance, some derivatives have been identified as inhibitors of CYP1A2, which could affect the metabolism of various drugs. nih.gov
Assay Development and Validation Methodologies
Information regarding the development and validation of specific assays for this compound is not available.
Kinetic Studies of Interaction with Target Proteins
There are no published kinetic studies detailing the interaction of this compound with any target proteins.
Cellular Mechanistic Studies
Specific cellular mechanistic studies for this compound, excluding human cell lines for clinical relevance, have not been documented in the available literature. Studies on related tetrahydroquinoline derivatives have explored their effects on cancer cell lines, indicating potential for inducing apoptosis and cell cycle arrest. nih.gov
Cellular Uptake and Localization Studies
There is no available data on the cellular uptake and localization of this compound in any cell type.
Protein-Ligand Interaction within Cellular Contexts
Specific protein-ligand interactions for this compound within a cellular context have not been identified.
Signaling Pathway Modulation
The modulation of specific signaling pathways by this compound has not been reported. However, related tetrahydroquinolinone compounds have been shown to induce autophagy in colorectal cancer cells through the PI3K/AKT/mTOR signaling pathway. nih.gov This suggests that the tetrahydroquinoline scaffold may have the potential to interact with key cellular signaling cascades.
In Vivo Preclinical Models for Mechanistic Elucidation (Excluding Therapeutic Efficacy or Safety in Humans)
Detailed in vivo studies specifically elucidating the mechanisms of action for this compound are not available in the current body of scientific literature. However, the broader class of quinoline (B57606) and tetrahydroquinoline derivatives has been investigated in various preclinical models, offering a potential framework for future studies.
For quinoline derivatives, animal models are typically selected based on the therapeutic area of interest. For instance, in the context of anti-inflammatory and antipsoriasis research, mouse models of imiquimod-induced psoriasis-like inflammation or 12-O-tetradecanoylphorbol-13-acetate-induced ear inflammation are commonly employed. nih.gov For anticancer research, xenograft models, where human cancer cell lines are implanted in immunocompromised mice, are frequently used to study the effects of these compounds on tumor growth and related pathways. nih.gov
An experimental design to investigate the mechanism of a novel tetrahydroquinoline derivative would typically involve multiple arms, including a vehicle control group, a positive control group with a compound of known mechanism, and several dose-level groups for the test compound. The selection of endpoints would be crucial for mechanistic elucidation, focusing on biomarkers of target engagement and downstream pathway modulation rather than solely on therapeutic outcomes.
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is essential to understand the relationship between drug exposure and its effect over time. For a compound like this compound, initial PK studies in rodents (e.g., mice or rats) would be necessary to determine its absorption, distribution, metabolism, and excretion (ADME) profile. This data is fundamental for designing meaningful pharmacodynamic studies.
For related compounds, such as certain tetrahydroisoquinoline derivatives, in vivo evaluations in rodents and non-human primates like cynomolgus monkeys have been conducted to establish a dose-dependent relationship with plasma levels of specific biomarkers. nih.gov Such studies allow for the development of PK/PD models that can help predict effective dose ranges and inform the design of subsequent mechanistic studies. The bromine substituent on the tetrahydroquinoline core is expected to increase lipophilicity, which could influence its metabolic profile, potentially involving cytochrome P450 enzymes.
Confirming that a compound interacts with its intended biological target in a living organism is a critical step in mechanistic validation. rsc.org For quinoline-based molecules, which are known to target a wide range of proteins including kinases and DNA topoisomerases, target engagement studies are paramount. nih.govnih.gov
Methodologies for assessing target engagement in animal tissues can vary. They may include ex vivo analysis of tissues to measure the occupancy of the target protein by the drug, or the use of biomarkers that are direct readouts of target activity. For example, if this compound were hypothesized to be a kinase inhibitor, studies might involve administering the compound to animals, followed by analysis of tumor or relevant tissue lysates to measure the phosphorylation status of the kinase's downstream substrates.
Chemical Reactivity and Degradation Pathways of this compound
Specific experimental data on the chemical reactivity and degradation of this compound is scarce. However, knowledge of the chemical behavior of related brominated quinolines and tetrahydroquinolines can provide insights into its likely properties.
The stability of a chemical compound is influenced by factors such as pH, temperature, and the presence of light. For the parent compound, quinoline, photodegradation is a known transformation pathway in aqueous environments, with its half-life being significantly influenced by factors like pH and the presence of dissolved organic matter. researchgate.net
For brominated aromatic compounds, stability can also be a concern. The C-Br bond can be susceptible to cleavage under certain conditions. Stability studies for this compound would need to be conducted under standardized conditions (e.g., ICH guidelines for pharmaceutical stability testing) to assess its shelf-life and potential degradation in different formulations or environmental compartments. The tetrahydroquinoline ring itself can be susceptible to oxidation, which can be reversible, a property that has been explored in the context of hydrogen-donor solvents. wikipedia.org
Table 1: General Stability Considerations for Related Compounds
| Condition | Potential Effect on Bromo-Tetrahydroquinoline Structures |
|---|---|
| Acidic/Basic pH | May influence ionization state and solubility; potential for acid/base-catalyzed hydrolysis or rearrangement. |
| Elevated Temperature | Potential for thermal decomposition, with cleavage of weaker bonds. |
| UV/Visible Light | Potential for photochemical reactions, including dehalogenation or oxidation of the ring system. |
| Oxidizing Conditions | The tetrahydroquinoline ring can be oxidized to the corresponding quinoline. |
This table is based on general chemical principles and data from related compound classes, not on specific experimental results for this compound.
Photochemical Degradation: The photodegradation of brominated compounds, such as brominated flame retardants, often proceeds via debromination. mdpi.com For quinoline itself, photodegradation in water can lead to the formation of hydroxylated products like 2-hydroxyquinoline (B72897) and 8-hydroxyquinoline, and eventually, the destruction of the aromatic nucleus. researchgate.net It is plausible that this compound could undergo similar processes, with potential pathways including C-Br bond cleavage via photolysis and oxidation of the tetrahydroquinoline ring. The wavelength of light is a critical factor, with shorter wavelengths (e.g., UV) generally leading to higher degradation rates. mdpi.com
Thermal Degradation: Studies on the thermal decomposition of related heterocyclic structures, such as poly(5-hydroxyquinoline), indicate that degradation can occur in multiple stages at elevated temperatures (above 250 °C). researchgate.netnih.gov The decomposition process for nitrogen-containing heterocycles under inert atmospheres often involves the cleavage of C-N and C-C bonds, leading to the emission of various volatile compounds. nih.gov The presence of a bromine atom might introduce additional degradation pathways, such as the release of hydrogen bromide or brominated organic fragments. Detailed analysis using techniques like thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) would be required to elucidate the specific thermal degradation mechanism of this compound.
Table 2: Potential Degradation Products Based on Related Structures
| Degradation Type | Potential Reaction | Possible Products |
|---|---|---|
| Photochemical | Reductive Debromination | 5,6,7,8-tetrahydroquinolin-5-ol (B66875) |
| Photochemical | Oxidation | 3-Bromo-quinolin-5-ol, hydroxylated derivatives |
| Thermal | Ring Cleavage | Aniline (B41778) derivatives, smaller nitrogenous and brominated fragments |
| Thermal | Dehydrobromination | Formation of unsaturated structures |
This table presents hypothetical degradation pathways based on the reactivity of related chemical moieties and requires experimental verification for this compound.
Structure Activity Relationship Sar and Structural Modification Studies on 3 Bromo 5,6,7,8 Tetrahydroquinolin 5 Ol Analogues
Design Principles for Novel Analogues of 3-Bromo-5,6,7,8-tetrahydroquinolin-5-ol
The design of novel analogues of this compound is guided by established medicinal chemistry principles to optimize their therapeutic potential. Key strategies include isosteric replacement, conformational restriction, and the modulation of physicochemical properties. For instance, replacing certain atoms or groups with others that have similar steric and electronic characteristics (isosteres) can fine-tune the molecule's interaction with biological targets.
Another design principle involves altering the number of sp2 hybridized carbons to modulate the compound's rigidity and three-dimensional shape. researchgate.net Furthermore, the introduction of various substituents at different positions of the tetrahydroquinoline core is a common strategy to explore the chemical space and improve biological activity. For example, incorporating polar substituents can enhance water solubility, which may in turn improve the pharmacokinetic properties of the compounds. nih.gov
Strategic design also considers the potential for the tetrahydroquinoline scaffold to interact with specific biological targets. For instance, building upon the known interactions of tetrahydroquinoline with targets like the mTOR pathway, new derivatives can be rationally designed to enhance these interactions. mdpi.com
Synthetic Strategies for Structural Diversification at Key Positions
A variety of synthetic strategies are employed to achieve structural diversification of the this compound scaffold. These methods are designed to efficiently generate a wide range of analogues with modifications at key positions, facilitating comprehensive structure-activity relationship (SAR) studies.
One common approach is the use of multi-component reactions, which allow for the assembly of complex molecules from simple starting materials in a single step. For example, a one-pot, four-component tandem reaction involving N-phenacylpyridinium bromide, aromatic aldehydes, and substituted or nitrogen-containing precursors can yield substituted 5,6,7,8-tetrahydroquinolines with moderate to good yields. researchgate.net Microwave-assisted synthesis has also been shown to be an efficient method for producing novel 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles. researchgate.net
Furthermore, synthetic routes have been developed to allow for the efficient variation of substituents on the tetrahydroquinoline core. nih.gov For instance, the intramolecular ring opening of azetidines under transition metal-free conditions provides a pathway to tetrahydroquinoline derivatives. acs.org These versatile synthetic methodologies are crucial for creating libraries of compounds that can be screened for desired biological activities.
Systematic Evaluation of Substituent Effects on Chemical Reactivity and Biological Interactions
For instance, the introduction of electron-withdrawing groups, such as trifluoromethyl groups, has been shown to increase the cytotoxic activity of morpholine-substituted tetrahydroquinoline derivatives against various cancer cell lines. mdpi.com This suggests that modulating the electronic properties of the aromatic ring can significantly affect biological potency. The lipophilicity and shape of substituents also play a critical role. While certain substitutions may enhance potency, they can also introduce metabolic liabilities. rsc.org
The bromine atom at the 3-position of the parent compound is itself a key substituent that enhances electrophilic reactivity and lipophilicity. Understanding the interplay between these substituent effects allows for the rational design of analogues with improved activity profiles.
Below is an interactive data table summarizing the effects of different substituents on the biological activity of tetrahydroquinoline derivatives.
| Compound Series | Substituent | Position | Observed Effect on Biological Activity |
| Morpholine-substituted tetrahydroquinolines | Trifluoromethyl (electron-withdrawing) | Benzamide moiety | Increased cytotoxicity in cancer cell lines mdpi.com |
| N-substituted THIQ analogues | Iso-butyl | N-2 | Better potency, but metabolically labile rsc.org |
| N-substituted THIQ analogues | 2,2,2-trifluoroethyl | N-2 | Afforded metabolic stability rsc.org |
| 1-aryl-6-hydroxy-THIQ analogues | Various aryl groups | 1 | Potent antimalarial activity rsc.org |
Stereochemical Influences on Activity Profiles of Chiral Analogues
Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds, and analogues of this compound are no exception. The presence of a stereocenter at the 5-position, bearing the hydroxyl group, means that this compound can exist as different enantiomers. These enantiomers can exhibit distinct pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules such as enzymes and receptors.
Studies on chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds have demonstrated the significant impact of stereochemistry on their biological effects. nih.govnih.govsemanticscholar.org In these studies, pure enantiomers were synthesized and tested, revealing that different stereoisomers possessed varying levels of antiproliferative activity against a panel of cancer cell lines. nih.govnih.gov For instance, the (R)-enantiomer of one compound was found to be the most active, affecting cell cycle phases and inducing mitochondrial membrane depolarization. nih.gov
The synthesis of enantiomerically pure compounds is therefore a critical aspect of drug discovery in this chemical series. Dynamic kinetic resolution, often employing enzymes like Candida antarctica lipase (B570770), is a key technique used to separate the enantiomers of the 8-hydroxy precursor, which can then be converted to the desired chiral amines. nih.govmdpi.com
Development of Focused Libraries based on the this compound Scaffold
The development of focused chemical libraries based on the this compound scaffold is a strategic approach to efficiently explore the chemical space around this privileged structure. By systematically introducing a variety of substituents and functional groups, these libraries provide a valuable resource for high-throughput screening and the identification of lead compounds with desired biological activities.
One example is the photochemical synthesis of an epigenetic focused tetrahydroquinoline library. nsf.gov In this approach, chemotypes known to interact with epigenetic targets were incorporated into the tetrahydroquinoline scaffold, creating a collection of compounds with the potential to modulate epigenetic reader, writer, or eraser protein domains. nsf.gov The synthesis of a small library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives has also been reported, with the resulting compounds being tested for their antiproliferative activity. nih.govnih.govsemanticscholar.org
The design of these libraries often involves computational analysis of molecular properties to ensure that the synthesized compounds have drug-like characteristics. nsf.gov The ability to generate such focused libraries is crucial for accelerating the drug discovery process.
Application of Fragment-Based and De Novo Design Principles
Fragment-based drug discovery (FBDD) and de novo design are powerful computational and experimental strategies that can be applied to the development of novel analogues of this compound. These approaches offer a rational and efficient alternative to traditional high-throughput screening.
In FBDD, small molecular fragments that bind to a biological target are identified and then grown, linked, or combined to create more potent lead compounds. cresset-group.comeurekaselect.com The tetrahydroquinoline core of this compound can be considered a privileged fragment that can be decorated with other fragments known to interact with a specific target. A deconstruction-reconstruction approach can also be employed, where known ligands for a target are broken down into their constituent fragments, which can then be reassembled in novel combinations around the tetrahydroquinoline scaffold. nih.gov
De novo design, on the other hand, involves the computational design of novel molecules from scratch, often within the constraints of a known binding site. researchgate.net By using the 3D structure of a target protein, algorithms can design molecules that are predicted to have high affinity and selectivity. These computational methods, coupled with experimental validation, can significantly accelerate the discovery of new and effective drugs based on the this compound scaffold.
Research Applications of 3 Bromo 5,6,7,8 Tetrahydroquinolin 5 Ol As a Chemical Probe or Scaffold
Use as a Chemical Probe for Biological Target Identification (Non-therapeutic context)
While specific studies detailing the use of 3-Bromo-5,6,7,8-tetrahydroquinolin-5-ol as a chemical probe for biological target identification are not extensively documented, its structural features suggest potential in this area. Chemical probes are small molecules used to study and manipulate biological systems. The tetrahydroquinoline core is a recognized scaffold in the design of biologically active molecules. The bromine atom on the aromatic ring can serve as a versatile handle for further chemical modifications, including the attachment of reporter tags or photoaffinity labels, which are crucial for target identification studies.
The reactivity of the bromine atom allows for cross-coupling reactions, enabling the linkage of this scaffold to other molecules to create more complex probes. Furthermore, the hydroxyl group can influence the compound's solubility and ability to form hydrogen bonds, which can be critical for its interaction with biological macromolecules. Although direct evidence is limited, the underlying principles of chemical probe design support the potential of this compound as a foundational structure for developing tools to investigate biological pathways and identify new protein targets.
Application in Material Science and Supramolecular Chemistry
In the realm of supramolecular chemistry, the ability of the molecule to participate in hydrogen bonding (via the hydroxyl group) and potentially halogen bonding (via the bromine atom) makes it an interesting candidate for the construction of self-assembling systems. These non-covalent interactions can direct the formation of ordered structures with unique properties, such as liquid crystals or porous materials. Further research would be needed to explore how this compound can be incorporated into larger molecular architectures for applications in electronics, optics, or sensing.
Integration into Hybrid Molecules for Enhanced Research Functionality
The concept of creating hybrid molecules by combining different pharmacophores or functional units is a common strategy in drug discovery and chemical biology to achieve enhanced or novel functionalities. This compound is a suitable candidate for integration into such hybrid structures. Its tetrahydroquinoline core can be combined with other biologically active moieties to create compounds with dual or synergistic activities.
For instance, the bromine atom provides a convenient point for synthetic elaboration, allowing chemists to link it to other scaffolds through reactions like Suzuki or Buchwald-Hartwig couplings. This could lead to the development of hybrid molecules that target multiple biological pathways simultaneously. A study on related tetrahydroquinoline-isoxazole/isoxazoline hybrids has demonstrated the potential of this approach in generating compounds with interesting biological profiles, such as cholinesterase inhibition. nih.gov
| Hybrid Moiety Example | Potential Research Application | Synthetic Strategy |
| Isoxazole | Enzyme Inhibition Studies | 1,3-Dipolar Cycloaddition |
| Biotin (B1667282) | Target Pull-down Assays | Amide Coupling |
| Fluorophore | Cellular Imaging | Cross-coupling Reactions |
Role as a Privileged Scaffold in Medicinal Chemistry Research
The tetrahydroquinoline skeleton is widely regarded as a "privileged scaffold" in medicinal chemistry. gfcollege.in This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. Numerous natural products and synthetic drugs incorporate the tetrahydroquinoline core, highlighting its importance in the development of therapeutic agents. wikipedia.org
While this compound itself is not extensively cited as a privileged scaffold, it is a derivative of this important structural class. The introduction of a bromine atom at the 3-position and a hydroxyl group at the 5-position provides specific substitution patterns that can be exploited to fine-tune the biological activity and pharmacokinetic properties of potential drug candidates. The bromine atom, for instance, can enhance binding affinity through halogen bonding and improve metabolic stability. Researchers have synthesized various substituted tetrahydroquinolines to explore their potential as anticancer, anti-inflammatory, and antimicrobial agents. gfcollege.in
Analytical Applications in Chemical Detection or Sensing
The potential analytical applications of this compound in chemical detection or sensing have not been specifically reported. However, related quinoline (B57606) derivatives, particularly those containing hydroxyl groups, are known to act as chelating agents for metal ions. This property can be utilized in the development of chemical sensors.
The combination of the nitrogen atom in the heterocyclic ring and the adjacent hydroxyl group in some quinoline-based molecules allows for the formation of stable complexes with metal ions, which can lead to a detectable change in color or fluorescence. While the specific arrangement of functional groups in this compound may not be optimal for strong chelation, its potential as a building block for more complex sensor molecules cannot be ruled out. Further derivatization could lead to compounds with specific recognition capabilities for certain analytes.
Future Directions and Emerging Research Avenues for 3 Bromo 5,6,7,8 Tetrahydroquinolin 5 Ol
Unexplored Synthetic Routes and Green Chemistry Advancements
The synthesis of tetrahydroquinolines has traditionally relied on methods like the Povarov reaction, Skraup synthesis, and Friedländer annulation. nih.govtezu.ernet.in However, future research should focus on developing more efficient, sustainable, and environmentally benign routes to 3-Bromo-5,6,7,8-tetrahydroquinolin-5-ol.
Unexplored Synthetic Strategies:
Domino Reactions: These multi-step sequences, occurring in a single pot, offer high atom economy and reduce waste. nih.gov Exploring domino strategies, such as a reduction-reductive amination sequence starting from a suitably substituted 2-nitroarylketone, could provide a highly efficient pathway to the target molecule. nih.gov
Catalytic Hydrogenation: The use of transition metal catalysts for the selective hydrogenation of quinolines is a feasible, atom-efficient method for preparing tetrahydroquinolines. researchgate.net Future work could involve developing a chemo- and regioselective hydrogenation of a 3-bromoquinolin-5-ol (B1384459) precursor.
Manganese-Based Catalysis: Recent advancements have shown that manganese pincer complexes can effectively catalyze the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols via a "borrowing hydrogen" methodology. nih.gov This one-pot cascade reaction is highly atom-efficient, producing only water as a byproduct, and represents a promising green route to explore. nih.gov
Green Chemistry Approaches: The principles of green chemistry, such as waste reduction and energy efficiency, are paramount in modern synthetic chemistry. nih.gov
Electrochemical Synthesis: Electrochemical methods can provide mild reaction conditions for the synthesis of tetrahydroquinoline derivatives, using acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor in some cases. rsc.org
Visible-Light Photocatalysis: The use of visible light and inexpensive photocatalysts to induce reactions, such as sp3 C–H functionalization, presents an efficient and green methodology for synthesizing complex tetrahydroquinoline structures. acs.org
Microwave-Assisted Synthesis: Microwave-assisted heating can significantly improve reaction efficiency, reduce reaction times, and often takes place in enclosed, environmentally friendly systems. nih.gov
| Green Synthesis Approach | Potential Advantage for this compound Synthesis |
| Domino Reactions | Increased efficiency, reduced waste, and fewer purification steps. nih.gov |
| Manganese Catalysis | High atom economy with water as the only byproduct. nih.gov |
| Electrochemical Methods | Mild reaction conditions and high efficiency. rsc.org |
| Visible-Light Photocatalysis | Use of inexpensive and sustainable energy sources. acs.org |
| Microwave-Assisted Synthesis | Accelerated reaction rates and improved energy efficiency. nih.gov |
Advanced Computational Modeling and AI-Driven Design
Computational tools are revolutionizing drug discovery by enabling the prediction of molecular properties and the rational design of new compounds. intimal.edu.mynih.gov For this compound, these methods can accelerate the exploration of its therapeutic potential.
Computational Modeling Applications:
Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov This can help in predicting its behavior in biological systems and guide the design of derivatives with improved properties. nih.gov
Molecular Docking: This technique predicts how a molecule binds to a specific protein target. nih.gov Docking studies can be employed to screen this compound against various biological targets, such as kinases or receptors, to identify potential mechanisms of action and prioritize experimental testing. nih.gov
Pharmacophore Mapping: By identifying the key structural features responsible for biological activity, pharmacophore models can guide the design of new, more potent analogs based on the tetrahydroquinoline scaffold.
AI-Driven Drug Design: Artificial intelligence (AI) and machine learning (ML) can analyze vast datasets to identify patterns and make predictions, significantly speeding up the drug discovery pipeline. nih.gov
Predictive ADMET Modeling: AI algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its virtual derivatives, helping to identify candidates with better drug-like properties early in the process. intimal.edu.mynih.gov
In Silico Screening: AI-powered virtual screening can rapidly evaluate large libraries of compounds derived from the this compound scaffold against specific targets, identifying the most promising candidates for synthesis and testing. intimal.edu.my
De Novo Design: Generative AI models can design entirely new molecules based on the tetrahydroquinoline scaffold, optimized for specific properties like high binding affinity to a target and favorable ADMET profiles. intimal.edu.my
Integration with High-Throughput Screening Methodologies for Mechanistic Elucidation
High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify those that modulate a specific biological target. chemcopilot.combmglabtech.com Integrating this compound and its derivatives into HTS campaigns is a crucial step for uncovering its biological function.
HTS Strategies:
Target-Based Screening: Libraries of compounds based on the this compound scaffold can be screened against specific, validated drug targets (e.g., enzymes, receptors) to identify "hits." bmglabtech.com
Phenotypic Screening: This approach involves testing compounds in cell-based assays to identify molecules that produce a desired phenotypic change (e.g., inhibition of cancer cell proliferation) without prior knowledge of the specific target. nih.gov This can uncover novel mechanisms of action.
It is important to note that some fused tricyclic tetrahydroquinolines have been identified as Pan-Assay Interference Compounds (PAINS), which can lead to false-positive results in HTS assays. nih.govacs.org Therefore, rigorous follow-up studies and careful characterization are essential to validate any initial hits and ensure they are not a result of assay interference. acs.org The results from HTS can provide the starting point for hit-to-lead optimization and further investigation into the molecule's mechanism of action. bmglabtech.com
| Screening Method | Objective | Potential Outcome for this compound |
| Target-Based HTS | Identify compounds that interact with a known biological target. bmglabtech.com | Discovery of specific enzyme inhibitors or receptor modulators. |
| Phenotypic HTS | Identify compounds that cause a desired change in cell behavior. nih.gov | Uncovering novel anticancer or other therapeutic activities. |
Development of Novel Research Tools and Probes based on the Scaffold
The unique structure of this compound makes it an attractive starting point for the development of chemical probes and research tools to investigate biological processes. The quinoline (B57606) scaffold itself is considered a "privileged substructure" in medicinal chemistry. nih.govnih.gov
The bromine atom serves as a versatile chemical handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of various reporter groups or reactive moieties.
Potential Applications:
Fluorescent Probes: Attaching a fluorophore to the tetrahydroquinoline scaffold could create probes for imaging specific cellular components or tracking the molecule's distribution within cells.
Affinity-Based Probes: Incorporating a photoreactive group or a biotin (B1667282) tag could enable the identification of the molecule's specific protein binding partners through pull-down experiments and subsequent proteomic analysis.
Targeted Covalent Inhibitors: The scaffold could be modified with a reactive electrophile designed to form a covalent bond with a specific nucleophilic residue in a target protein, leading to highly potent and selective inhibitors.
Overcoming Synthetic and Characterization Challenges
While the this compound scaffold holds great promise, its synthesis and characterization present challenges that future research must address.
Synthetic Challenges:
Regioselectivity: Controlling the position of the bromine atom during synthesis is crucial. Developing synthetic methods that reliably install the halogen at the C-3 position is a key challenge.
Stereoselectivity: The hydroxyl group at C-5 creates a chiral center. Developing enantioselective synthetic methods, such as biomimetic asymmetric reduction, will be essential for producing single enantiomers, which is often critical for biological activity and drug development. acs.org
Functional Group Tolerance: Synthetic routes must be compatible with the existing bromo and hydroxyl functionalities, which can be sensitive to certain reaction conditions. frontiersin.org
Characterization Challenges:
Structural Elucidation: A combination of advanced spectroscopic techniques is necessary for unambiguous structure confirmation. This includes 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. frontiersin.orgnih.gov
Crystallography: Obtaining single crystals suitable for X-ray diffraction analysis provides definitive proof of the molecule's three-dimensional structure and stereochemistry. nih.gov Overcoming challenges in crystallization will be important for absolute structural confirmation.
Potential for New Academic Discoveries in Chemical Biology and Organic Chemistry
The exploration of this compound is poised to stimulate new discoveries in both fundamental and applied chemistry.
In Chemical Biology: The development of novel probes and inhibitors based on this scaffold could enable the study of previously intractable biological questions. Identifying the cellular targets of bioactive derivatives could illuminate new signaling pathways or therapeutic targets for various diseases. nih.gov The tetrahydroquinoline core is present in compounds with a wide array of reported biological activities, including anticancer and antimicrobial effects, suggesting a rich field for investigation. researchgate.netmdpi.com
In Organic Chemistry: The pursuit of efficient and selective syntheses for this compound and its analogs will likely lead to the development of new synthetic methodologies. nih.gov The presence of multiple functional groups provides a platform for exploring novel chemical transformations and reaction pathways. Investigating the reactivity of the brominated tetrahydroquinoline core could reveal new insights into the fundamental principles of heterocyclic chemistry.
Q & A
What are the key considerations for synthesizing 3-Bromo-5,6,7,8-tetrahydroquinolin-5-ol with high purity?
Methodological Answer:
Synthesis typically involves bromination of a tetrahydroquinolin-5-ol precursor. Key steps include:
- Reagent Selection : Use regioselective brominating agents like -bromosuccinimide (NBS) to minimize di-brominated byproducts .
- Temperature Control : Maintain sub-zero temperatures (e.g., −10°C to 0°C) to suppress side reactions .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization to isolate the product. Monitor purity via TLC () or HPLC (C18 column, acetonitrile/water mobile phase) .
How does the bromine substituent influence the reactivity of this compound in substitution reactions?
Advanced Analysis:
The bromine atom at position 3 acts as a strong leaving group, enabling nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura coupling. However, steric hindrance from the tetrahydroquinoline scaffold may limit reactivity at adjacent positions. For example:
- NAS Reactions : Use polar aprotic solvents (DMF, DMSO) with catalysts like CuI to enhance reaction rates .
- Cross-Coupling : Optimize Pd-based catalysts (e.g., Pd(PPh)) and ligand systems for C–Br bond activation .
What spectroscopic techniques are most effective for characterizing this compound, and how can data contradictions be resolved?
Methodological Guidance:
- NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and hydroxyl signals (δ 4.5–5.5 ppm, exchangeable with DO). Broadening of OH signals may require variable-temperature NMR .
- NMR : Confirm bromine’s deshielding effect (C-3: δ 115–120 ppm) and carbonyl presence (if applicable) .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks () and isotopic patterns for bromine .
- Contradictions : Cross-validate with IR (O–H stretch: 3200–3600 cm) and HPLC purity checks (>95%) .
What are the optimal storage conditions to prevent degradation of this compound?
Best Practices:
- Temperature : Store at room temperature (20–25°C) under inert gas (argon) to prevent oxidation .
- Moisture Control : Use desiccants (silica gel) and moisture-proof containers. Avoid aqueous environments to prevent hydrolysis .
- Light Sensitivity : Store in amber glass vials to minimize photodegradation .
How can the solubility of this compound be improved for in vitro biological assays?
Strategies for Solubilization:
- Co-Solvents : Pre-dissolve in DMSO (10–20 mM stock) and dilute in assay buffers (final DMSO ≤1%) .
- pH Adjustment : Use phosphate buffers (pH 7.4) or add surfactants (e.g., Tween-80) for aqueous solubility .
- Salt Formation : Explore sodium or hydrochloride salts if the hydroxyl group permits derivatization .
What strategies are recommended for optimizing the yield of this compound in multi-step syntheses?
Advanced Optimization:
- Stepwise Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation .
- Protecting Groups : Protect the hydroxyl group (e.g., as a silyl ether) during bromination to prevent side reactions .
- Catalyst Screening : Test Pd/Cu bimetallic systems for cross-coupling steps to reduce catalyst loading .
How does the hydroxyl group at position 5 affect the compound’s hydrogen bonding capacity and biological activity?
Structure-Activity Relationship (SAR):
- Hydrogen Bonding : The –OH group forms H-bonds with target proteins (e.g., kinase ATP-binding pockets), enhancing binding affinity. Confirmed via molecular docking studies .
- Solubility vs. Lipophilicity : Balances logP values (predicted ~2.1) for membrane permeability while retaining aqueous solubility .
What are the common impurities encountered during the synthesis of this compound, and how can they be identified?
Impurity Profiling:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
